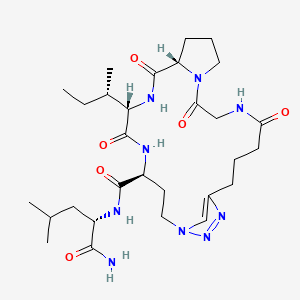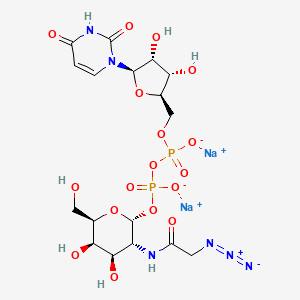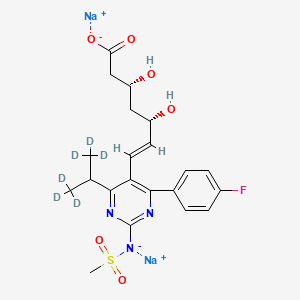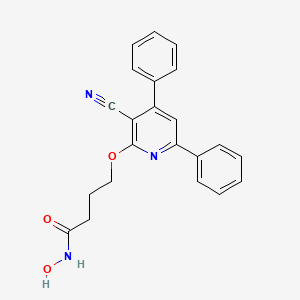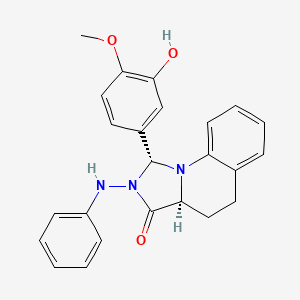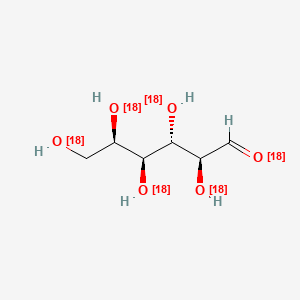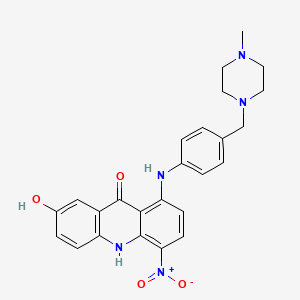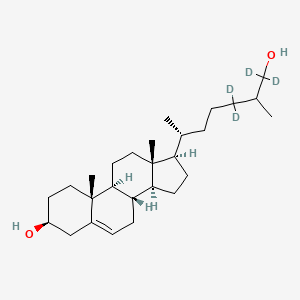
Pyridoxol 5'-phosphate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxol 5’-phosphate-d3 is a deuterium-labeled derivative of pyridoxal 5’-phosphate, which is an active form of vitamin B6. This compound is widely used in biochemical research due to its role as a coenzyme in various enzymatic reactions. Pyridoxal 5’-phosphate is essential for the metabolism of amino acids, neurotransmitters, and other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxol 5’-phosphate-d3 involves the incorporation of deuterium into the pyridoxal 5’-phosphate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the deuterium label .
Industrial Production Methods: Industrial production of Pyridoxol 5’-phosphate-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated compounds and advanced purification techniques to achieve the desired isotope incorporation and purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxol 5’-phosphate-d3 undergoes various types of chemical reactions, including:
Oxidation: Conversion of pyridoxal to pyridoxic acid.
Reduction: Reduction of pyridoxal to pyridoxamine.
Substitution: Formation of Schiff bases with amino acids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Involves amino acids under physiological pH conditions.
Major Products Formed:
Oxidation: Pyridoxic acid.
Reduction: Pyridoxamine.
Substitution: Schiff base intermediates
Wissenschaftliche Forschungsanwendungen
Pyridoxol 5’-phosphate-d3 is extensively used in scientific research due to its role as a coenzyme in numerous biochemical reactions. Some of its applications include:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of vitamin B6 metabolites.
Biology: Investigates the role of vitamin B6 in cellular metabolism and enzyme function.
Medicine: Studies the effects of vitamin B6 deficiency and its impact on neurological and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and fortified foods
Wirkmechanismus
Pyridoxol 5’-phosphate-d3 exerts its effects by acting as a coenzyme for various enzymes involved in amino acid metabolism. The aldehyde group of pyridoxal 5’-phosphate forms a Schiff base with the epsilon-amino group of lysine residues in enzymes, facilitating the catalysis of transamination, decarboxylation, and racemization reactions. This interaction is crucial for the proper functioning of neurotransmitter synthesis and other metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
- Pyridoxine 5’-phosphate
Comparison: Pyridoxol 5’-phosphate-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. Unlike its non-labeled counterparts, Pyridoxol 5’-phosphate-d3 is specifically used in studies requiring isotope tracing and mass spectrometry analysis .
By understanding the properties and applications of Pyridoxol 5’-phosphate-d3, researchers can better explore its potential in various scientific fields and contribute to advancements in biochemistry and medicine.
Eigenschaften
Molekularformel |
C8H12NO6P |
|---|---|
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14)/i1D3 |
InChI-Schlüssel |
WHOMFKWHIQZTHY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)COP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


